Cas no 631911-01-8 (4-Amino-2-methylphenylboronic Acid Pinacol Ester)
4-Amino-2-methylphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-AMINO-2-METHYLPHENYLBORONIC ACID, PINACOL ESTER
- 4-Amino-2-methylphenylboronic Acid Pinacol Ester
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- MDL: MFCD08458198
- Inchi: InChI=1S/C13H20BNO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
- InChI Key: ZZMUAVWNSFFTLI-UHFFFAOYSA-N
- SMILES: CC1=CC(=CC=C1B2OC(C)(C)C(C)(C)O2)N
Computed Properties
- Exact Mass: 233.15900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 44.48000
- LogP: 2.45760
4-Amino-2-methylphenylboronic Acid Pinacol Ester Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
4-Amino-2-methylphenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Amino-2-methylphenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171258-1g |
4-Amino-2-methylphenylboronic Acid Pinacol Ester |
631911-01-8 | 97% | 1g |
¥715.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171258-5g |
4-Amino-2-methylphenylboronic Acid Pinacol Ester |
631911-01-8 | 97% | 5g |
¥2800.90 | 2023-09-04 | |
| Alichem | A449039544-5g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
631911-01-8 | 95% | 5g |
$711.36 | 2023-09-01 | |
| TRC | A634393-25mg |
4-Amino-2-methylphenylboronic Acid Pinacol Ester |
631911-01-8 | 25mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A634393-50mg |
4-Amino-2-methylphenylboronic Acid Pinacol Ester |
631911-01-8 | 50mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A634393-100mg |
4-Amino-2-methylphenylboronic Acid Pinacol Ester |
631911-01-8 | 100mg |
$ 127.00 | 2023-04-19 | ||
| Chemenu | CM133986-5g |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
631911-01-8 | 95% | 5g |
$538 | 2023-02-18 | |
| Apollo Scientific | OR360649-100mg |
4-Amino-2-methylphenylboronic acid, pinacol ester |
631911-01-8 | 97% | 100mg |
£18.00 | 2025-03-21 | |
| Apollo Scientific | OR360649-250mg |
4-Amino-2-methylphenylboronic acid, pinacol ester |
631911-01-8 | 97% | 250mg |
£15.00 | 2025-02-19 | |
| Apollo Scientific | OR360649-1g |
4-Amino-2-methylphenylboronic acid, pinacol ester |
631911-01-8 | 97% | 1g |
£23.00 | 2025-02-19 |
4-Amino-2-methylphenylboronic Acid Pinacol Ester Suppliers
4-Amino-2-methylphenylboronic Acid Pinacol Ester Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4-Amino-2-methylphenylboronic Acid Pinacol Ester
Introduction to 4-Amino-2-methylphenylboronic Acid Pinacol Ester (CAS No. 631911-01-8) and Its Applications in Modern Chemical Biology
The compound 4-Amino-2-methylphenylboronic Acid Pinacol Ester (CAS No. 631911-01-8) represents a significant advancement in the field of chemical biology, particularly in the realm of drug discovery and molecular recognition. This boronic acid derivative has garnered considerable attention due to its unique structural properties and versatile applications. Boronic acids, known for their ability to form stable complexes with diols, have long been utilized in various biochemical assays and as key intermediates in pharmaceutical synthesis. The pinacol ester moiety further enhances the stability and reactivity of this compound, making it an invaluable tool in both academic research and industrial applications.
One of the most compelling aspects of 4-Amino-2-methylphenylboronic Acid Pinacol Ester is its role as a chiral building block in organic synthesis. The presence of both an amino group and a boronic acid ester allows for selective functionalization, enabling chemists to construct complex molecular architectures with high precision. This compound has been widely employed in the development of novel ligands for metal-organic frameworks (MOFs) and as a precursor in the synthesis of advanced materials. The pinacol ester group, in particular, provides a stable handle for further chemical transformations, facilitating the creation of more intricate structures.
In recent years, there has been growing interest in the application of boronic acid derivatives as probes for biological interactions. The ability of boronic acids to reversibly bind with diols has made them indispensable tools in studying protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. The 4-Amino-2-methylphenylboronic Acid Pinacol Ester has been utilized in several cutting-edge studies to develop high-affinity inhibitors targeting key enzymes involved in metabolic diseases. These studies have not only provided new insights into disease mechanisms but also paved the way for the development of more effective therapeutic strategies.
The compound's utility extends beyond academic research into practical pharmaceutical applications. Boronic acid esters are well-known for their role as key intermediates in the synthesis of various bioactive molecules, including protease inhibitors and antiviral agents. The 4-Amino-2-methylphenylboronic Acid Pinacol Ester has been incorporated into several drug candidates undergoing preclinical evaluation, demonstrating its potential as a pharmacophore. Its stability under various reaction conditions makes it an ideal candidate for large-scale synthesis, ensuring consistent quality and purity required for clinical trials.
Advances in computational chemistry have further enhanced the understanding and application of 4-Amino-2-methylphenylboronic Acid Pinacol Ester. Molecular modeling studies have revealed that this compound can form stable complexes with a wide range of biological targets, including enzymes and receptors. These insights have guided the design of more potent derivatives with improved binding affinities and selectivity. Additionally, computational approaches have been used to predict the optimal reaction conditions for its synthesis, streamlining the process and reducing waste.
The environmental impact of chemical synthesis is another critical consideration when evaluating compounds like 4-Amino-2-methylphenylboronic Acid Pinacol Ester. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize hazardous waste and energy consumption. The pinacol ester group not only enhances reactivity but also improves solubility, allowing for more efficient purification processes. Efforts are ongoing to develop sustainable synthetic routes that align with these principles, ensuring that future applications of this compound are both effective and environmentally responsible.
Future directions in the study of 4-Amino-2-methylphenylboronic Acid Pinacol Ester include exploring its potential in nanotechnology and advanced material science. Boronic acid derivatives have shown promise as components in self-assembling systems, offering new possibilities for creating smart materials with tunable properties. Furthermore, its role in bioorthogonal chemistry—where non-natural reactions are used to label or modify biological molecules—has opened up exciting avenues for diagnostic applications. As research continues to uncover new functionalities and applications, this compound is poised to remain at the forefront of chemical innovation.
In conclusion,4-Amino-2-methylphenylboronic Acid Pinacol Ester (CAS No. 631911-01-8) stands as a testament to the power of specialized molecular design in advancing scientific understanding and technological progress. Its unique properties make it an indispensable tool across multiple disciplines, from drug discovery to materials science. As we continue to explore its potential applications,this compound will undoubtedly play a pivotal role in shaping the future of chemical biology.
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